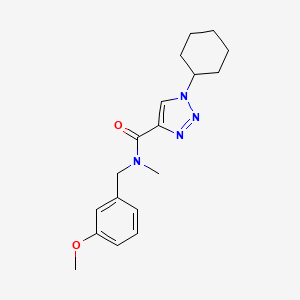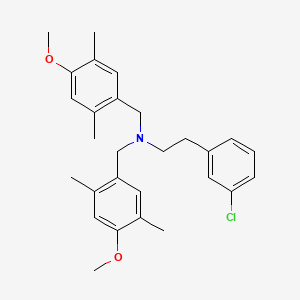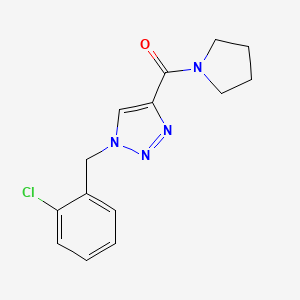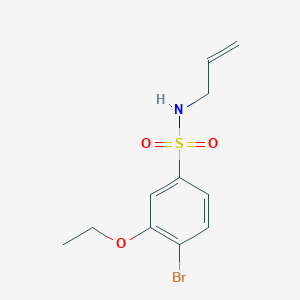
1-cyclohexyl-N-(3-methoxybenzyl)-N-methyl-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-cyclohexyl-N-(3-methoxybenzyl)-N-methyl-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has been synthesized for its potential use in scientific research. This compound has been found to have a unique mechanism of action and has shown promising results in various biochemical and physiological studies.
Mechanism of Action
The mechanism of action of 1-cyclohexyl-N-(3-methoxybenzyl)-N-methyl-1H-1,2,3-triazole-4-carboxamide involves the inhibition of specific enzymes and proteins in the body. This compound has been found to inhibit the activity of various kinases, which play a crucial role in cell signaling pathways. By inhibiting these kinases, this compound can disrupt cell signaling and lead to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
1-cyclohexyl-N-(3-methoxybenzyl)-N-methyl-1H-1,2,3-triazole-4-carboxamide has been found to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and reduce inflammation. In vivo studies have also shown that this compound can reduce the size of tumors and improve survival rates in animal models.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-cyclohexyl-N-(3-methoxybenzyl)-N-methyl-1H-1,2,3-triazole-4-carboxamide in lab experiments is its specificity for certain enzymes and proteins. This compound can selectively inhibit the activity of specific kinases, which can be useful in studying the role of these kinases in various cellular processes. However, one limitation of using this compound is its potential toxicity and side effects, which can affect the accuracy and validity of experimental results.
Future Directions
There are several future directions for the study of 1-cyclohexyl-N-(3-methoxybenzyl)-N-methyl-1H-1,2,3-triazole-4-carboxamide. One direction is the development of more potent and selective analogs of this compound for use in drug development. Another direction is the study of the potential use of this compound in combination with other drugs for the treatment of cancer and other diseases. Furthermore, the potential use of this compound in imaging and diagnostic applications can also be explored.
Synthesis Methods
The synthesis of 1-cyclohexyl-N-(3-methoxybenzyl)-N-methyl-1H-1,2,3-triazole-4-carboxamide involves a multi-step process. The first step involves the reaction of cyclohexylamine with 3-methoxybenzyl chloride to form N-(3-methoxybenzyl)cyclohexylamine. This intermediate compound is then reacted with methyl isocyanate to form N-(3-methoxybenzyl)cyclohexylcarbamoylmethyl isocyanate. The final step involves the reaction of this intermediate compound with sodium azide to form 1-cyclohexyl-N-(3-methoxybenzyl)-N-methyl-1H-1,2,3-triazole-4-carboxamide.
Scientific Research Applications
1-cyclohexyl-N-(3-methoxybenzyl)-N-methyl-1H-1,2,3-triazole-4-carboxamide has been found to have various scientific research applications. It has been used as a potential drug candidate for the treatment of cancer, inflammation, and infectious diseases. This compound has also been studied for its potential use in imaging and diagnostic applications.
properties
IUPAC Name |
1-cyclohexyl-N-[(3-methoxyphenyl)methyl]-N-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2/c1-21(12-14-7-6-10-16(11-14)24-2)18(23)17-13-22(20-19-17)15-8-4-3-5-9-15/h6-7,10-11,13,15H,3-5,8-9,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWIXVTOSAMIDPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=CC=C1)OC)C(=O)C2=CN(N=N2)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclohexyl-N-(3-methoxybenzyl)-N-methyl-1H-1,2,3-triazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2,5-dichlorophenyl)-3,5-dimethyl-4-[(3-nitrophenyl)diazenyl]-1H-pyrazole](/img/structure/B5207063.png)
![5-[2-(1-naphthylmethoxy)benzylidene]-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5207072.png)
![N-(2-{5-[(2-amino-2-oxoethyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}ethyl)-3,4-dichlorobenzamide](/img/structure/B5207080.png)
![1-(cyclohexylmethyl)-N-[2-(4-methylphenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5207093.png)


![N-{4-[3-(4-methylphenyl)-1-adamantyl]-1,3-thiazol-2-yl}-4-biphenylcarboxamide](/img/structure/B5207115.png)
![2-{[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}nicotinic acid](/img/structure/B5207120.png)
![2,3,3-trichloro-1-methyl-2-propen-1-yl 6-{[(4-iodophenyl)amino]carbonyl}-3-cyclohexene-1-carboxylate](/img/structure/B5207142.png)
![[2-(benzylthio)-1-butyl-1H-imidazol-5-yl]methanol](/img/structure/B5207150.png)
![3-[1-(1-acetyl-L-prolyl)-4-piperidinyl]-N-(3-methylphenyl)propanamide](/img/structure/B5207157.png)
![5-{3-bromo-4-[(3-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5207158.png)

![6-[4-(4-fluorophenyl)-1-piperazinyl]-8-methyl[1,3]dioxolo[4,5-g]quinoline](/img/structure/B5207162.png)